

Application Notes and Protocols for MR837

Cellular Thermal Shift Assay (CETSA)

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Compound of Interest

Compound Name: MR837

Cat. No.: B6590847

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within a cellular environment. This method relies on the principle that the thermal stability of a protein is altered upon ligand binding.

MR837 is a known inhibitor that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), preventing its interaction with histone H3.^[1] NSD2 is a histone methyltransferase frequently overexpressed in various cancers, including multiple myeloma, making it a compelling therapeutic target.^{[1][2]}

These application notes provide a detailed protocol for utilizing CETSA to verify and quantify the target engagement of **MR837** with NSD2 in a cellular context. The protocol is optimized for the KMS-11 multiple myeloma cell line, which harbors the t(4;14) translocation leading to NSD2 overexpression.^[3]

Principle of the Assay

The core principle of CETSA is that the binding of a drug (e.g., **MR837**) to its target protein (e.g., NSD2) can increase the protein's resistance to heat-induced denaturation. When cells are heated, proteins begin to unfold and aggregate. In the presence of a binding ligand, the target protein is stabilized, and a higher temperature is required to induce its denaturation and aggregation. By subjecting cell lysates or intact cells to a temperature gradient and

subsequently quantifying the amount of soluble target protein, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[\[4\]](#)[\[5\]](#)

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **MR837** and its interaction with NSD2, as reported in the literature.

Parameter	Value	Cell Line/System	Reference
MR837 Kd for NSD2-PWWP1	$3.4 \pm 0.4 \mu\text{M}$	Surface Plasmon Resonance (SPR)	[2]
UNC6934 Kd for NSD2-PWWP1	$91 \pm 8 \text{ nM}$	Surface Plasmon Resonance (SPR)	[6]
UNC6934 Cellular EC50	$1.23 \pm 0.25 \mu\text{M}$	NanoBRET PPI assay in U2OS cells	[2]

Note: UNC6934 is a more potent, structurally related analog of **MR837**. This data is provided for comparative purposes.

Experimental Protocols

This section provides detailed protocols for performing a CETSA experiment to assess the engagement of **MR837** with NSD2.

Materials and Reagents

- Cell Line: KMS-11 (multiple myeloma)
- Compound: **MR837** (prepare stock solution in DMSO)
- Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS): pH 7.4, sterile

- Lysis Buffer: PBS containing 1% NP-40, 1x protease inhibitor cocktail, and 1x phosphatase inhibitor cocktail.
- Primary Antibody: Anti-NSD2/MMSET/WHSC1 antibody
- Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Loading Control Antibody: Anti-GAPDH, anti- β -actin, or anti-APP- α CTF[7]
- Western Blot Reagents: SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), TBST, and ECL substrate.

Protocol 1: Isothermal Dose-Response CETSA

This protocol is designed to determine the concentration-dependent engagement of **MR837** with NSD2 at a fixed temperature.

1. Cell Culture and Treatment: a. Culture KMS-11 cells to a density of approximately $1-2 \times 10^6$ cells/mL. b. Prepare serial dilutions of **MR837** in culture medium. A suggested concentration range to test is 0.1 μ M to 100 μ M. Include a vehicle control (DMSO). c. Aliquot 1 mL of cell suspension into microcentrifuge tubes for each treatment condition. d. Add the corresponding concentration of **MR837** or DMSO to each tube. e. Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours.
2. Heat Shock: a. Determine the optimal heating temperature for NSD2 in KMS-11 cells. This can be done by performing a preliminary experiment with a temperature gradient (see Protocol 2). A suggested starting temperature is 52°C. b. Transfer the cell suspensions to PCR tubes. c. Heat the tubes at the determined temperature (e.g., 52°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
3. Cell Lysis and Sample Preparation: a. Transfer the heated cell suspensions to microcentrifuge tubes. b. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. c. Carefully remove the supernatant and resuspend the cell pellet in 100 μ L of ice-cold lysis buffer. d. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C). e. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. f. Carefully collect the supernatant containing the soluble protein fraction.

4. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions using a BCA or Bradford assay. b. Normalize the protein concentration for all samples. c. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane and probe with primary antibodies against NSD2 and a loading control. f. Incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the chemiluminescent signal and quantify the band intensities.

5. Data Analysis: a. Normalize the NSD2 band intensity to the loading control for each sample. b. Plot the normalized NSD2 intensity against the concentration of **MR837** to generate a dose-response curve.

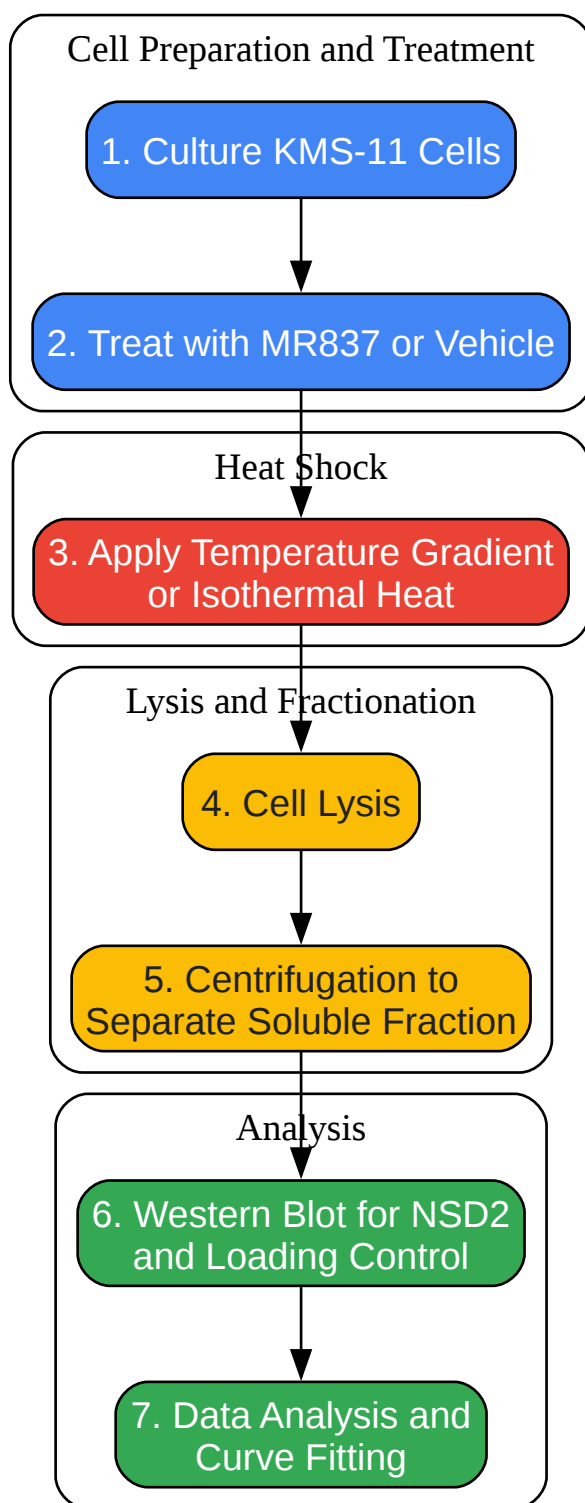
Protocol 2: Thermal Shift (Melt Curve) CETSA

This protocol is used to determine the change in the melting temperature (T_m) of NSD2 upon binding to **MR837**.

1. Cell Culture and Treatment: a. Culture and harvest KMS-11 cells as described in Protocol 1. b. Treat two populations of cells, one with a saturating concentration of **MR837** (e.g., 20-50 μ M) and the other with vehicle (DMSO), for 1-2 hours at 37°C.
2. Heat Shock: a. Aliquot the treated cell suspensions into PCR tubes. b. Expose the aliquots to a temperature gradient (e.g., 46°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
3. Cell Lysis, Sample Preparation, and Western Blot Analysis: a. Follow steps 3 and 4 from Protocol 1 for each temperature point.
4. Data Analysis: a. Quantify and normalize the NSD2 band intensities for each temperature point for both **MR837**-treated and vehicle-treated samples. b. Plot the normalized NSD2 intensity against the temperature for both conditions to generate melting curves. c. Determine the T_m for each curve (the temperature at which 50% of the protein is denatured). The difference in T_m (ΔT_m) indicates the thermal stabilization induced by **MR837**.

Mandatory Visualizations

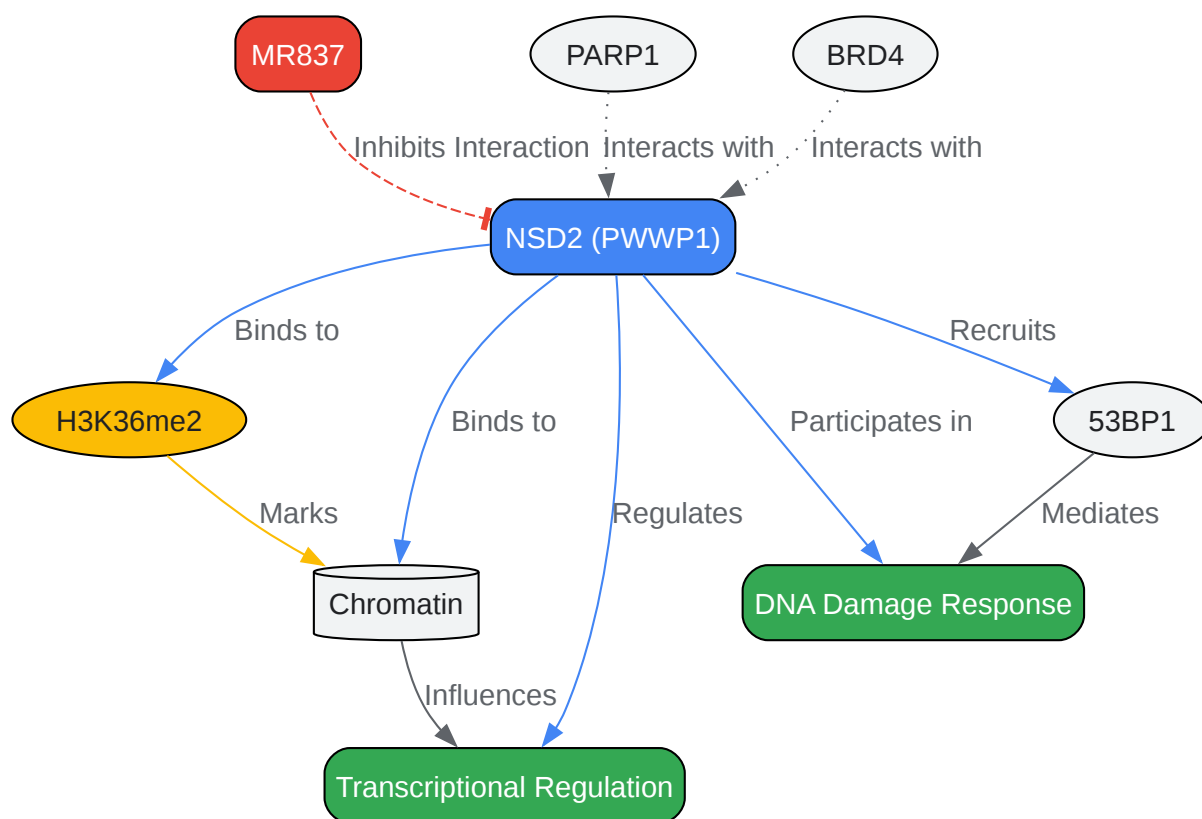
Experimental Workflow



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A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

NSD2 Signaling and Interaction Pathway



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NSD2 interaction and signaling pathway inhibited by **MR837**.

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